Physicochemical properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Physicochemical properties of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
Physicochemical Profiling and Application Workflows for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol: A Comprehensive Guide for Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (CAS: 172834-79-6) represents a highly specialized, privileged scaffold. By combining the metabolic stability of a pyrazole core with the profound electronic effects of a trifluoromethyl (-CF₃) group, this compound serves as a critical building block in the synthesis of advanced therapeutics, most notably Monoacylglycerol Lipase (MAGL) inhibitors[1]. This whitepaper dissects the physicochemical properties, structural causality, and validated synthetic workflows associated with this molecule, providing a rigorous framework for application scientists and drug development professionals.
Structural and Physicochemical Characterization
The utility of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is dictated by its precise physicochemical parameters. In the absence of exhaustive empirical datasets for early-stage intermediates, predictive modeling validated against structural analogs provides the necessary metrics for synthetic planning.
| Property | Value / Descriptor | Scientific Implication |
| Chemical Formula | C₅H₅F₃N₂O | Defines the mass and elemental composition. |
| Molecular Weight | 166.10 g/mol | Low molecular weight ensures high ligand efficiency when incorporated into larger pharmacophores. |
| CAS Number | 172834-79-6 | Unique identifier for procurement and regulatory tracking. |
| Predicted pKa (C4-OH) | ~7.5 – 8.5 | The strong inductive electron-withdrawing effect (-I) of the adjacent -CF₃ group significantly lowers the pKa compared to an un-substituted pyrazol-4-ol (pKa ~9.5). |
| Predicted LogP | ~1.8 | The lipophilic -CF₃ group balances the polarity of the hydroxyl and pyrazole nitrogen, optimizing membrane permeability[2]. |
| Topological Polar Surface Area | 38.0 Ų | Ideal for central nervous system (CNS) penetration, a critical requirement for neuroprotective MAGL inhibitors[3]. |
Causality in Design: The placement of the -CF₃ group at the C3 position is not arbitrary. It acts as a bioisostere that enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that site[4]. More importantly, its proximity to the C4-hydroxyl group exerts a profound electronic pull, stabilizing the conjugate base (pyrazol-4-olate anion). This deliberate pKa modulation is what makes the molecule an exceptionally efficient pronucleophile in substitution reactions.
Therapeutic Application: The MAGL Inhibition Pathway
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol is prominently featured in the synthesis of heterocyclic inhibitors targeting Monoacylglycerol Lipase (MAGL)[1]. MAGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA), the primary precursor for pro-inflammatory eicosanoids like PGE2[3].
By incorporating this fluorinated pyrazole into a larger inhibitor framework, researchers can achieve a dual therapeutic effect:
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Neuroprotection & Analgesia: Blockade of MAGL causes an accumulation of 2-AG, which subsequently activates CB1 and CB2 receptors in the brain[5].
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Anti-inflammatory Action: Inhibiting the breakdown of 2-AG cuts off the supply of arachidonic acid, thereby starving the COX enzymes of the substrate needed to produce neuroinflammatory prostaglandins[6].
Figure 1: Dual-action signaling pathway of MAGL inhibition via fluorinated pyrazole derivatives.
Synthetic Utility: Mitsunobu Coupling Protocol
To utilize 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol effectively, one must understand its reactivity profile. The most critical reaction involving this building block is the Mitsunobu etherification, which couples the C4-OH with a primary or secondary alcohol. The following protocol is adapted from validated industrial patents for MAGL inhibitor synthesis[1].
Step-by-Step Methodology
Reagents:
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1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol (857 mg, 5.16 mmol)
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Target Alcohol (e.g., 5.16 mmol)
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Triphenylphosphine (PPh₃) (1599 mg, 6.1 mmol)
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Diisopropyl azodicarboxylate (DIAD) (1.2 mL, 6.1 mmol)
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Anhydrous Tetrahydrofuran (THF) (22 mL)
Procedure & Causality:
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Preparation: Dissolve the pyrazol-4-ol and PPh₃ in 20 mL of anhydrous THF under an Argon (Ar) atmosphere.
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Causality: THF is a polar aprotic solvent that readily dissolves all reagents without interfering with hydrogen bonding. The Ar atmosphere is mandatory to prevent the premature oxidation of PPh₃ and to exclude moisture, which would irreversibly quench the highly sensitive betaine intermediate.
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Thermal Control: Cool the reaction vessel to 0 °C using an ice bath.
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Causality: The subsequent reaction between PPh₃ and DIAD to form the Morrison-Brunn-Huisgen betaine is highly exothermic. Cooling prevents the thermal degradation of this intermediate before it can interact with the alcohol.
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Activation: Add a solution of DIAD (1.2 mL) in THF (2 mL) dropwise to the cooled mixture.
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Causality: Dropwise addition ensures a controlled generation of the betaine. DIAD is preferred over DEAD (Diethyl azodicarboxylate) due to its superior safety profile and slightly greater steric bulk, which minimizes side reactions.
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Coupling: Remove the ice bath, warm the mixture to 20 °C, and stir for 24 hours.
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Causality: As the mixture warms, the betaine activates the target alcohol, turning it into a good leaving group. Because the -CF₃ group has lowered the pKa of the pyrazol-4-ol to ~8.0, it is easily deprotonated by the betaine, allowing it to execute a clean Sₙ2 nucleophilic attack on the activated alcohol.
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Workup & Purification (Self-Validating System): Concentrate the mixture in vacuo. Triturate the resulting residue with tert-butyl methyl ether (TBME), filter the precipitated solid, and concentrate the filtrate.
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Causality & Validation: Triphenylphosphine oxide (the primary byproduct) exhibits poor solubility in cold TBME, forcing it to precipitate. To validate the success of the protocol, sample the filtrate for LC-MS analysis. The complete disappearance of the m/z 167.1 [M+H]⁺ peak confirms total consumption of the pyrazol-4-ol.
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Figure 2: Step-by-step logical workflow and causality of the Mitsunobu coupling reaction.
References
- F. Hoffmann-La Roche AG. (2024). Heterocyclic compounds as inhibitors of monoacylglycerol lipase (magl) (Patent No. WO2024088922A1).
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Mulvihill, M. M., & Nomura, D. K. (2013). Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. Life Sciences, 92(8-9), 492–497. PMC - National Institutes of Health.[Link]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry - ACS Publications.[Link]
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Zhu, Y., et al. (2018). Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review. Mini Reviews in Medicinal Chemistry, 18(10), 846-861. PubMed.[Link]
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Deng, H., & Li, W. (2020). Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders. Acta Pharmaceutica Sinica B, 10(4), 582-602. PubMed.[Link]
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Nomura, D. (2015). Validating Monoacylglycerol Lipase Inhibitors in Combatting Parkinson's Disease. The Michael J. Fox Foundation for Parkinson's Research.[Link]
Sources
- 1. WO2024088922A1 - Heterocyclic compounds as inhibitors of monoacylglycerol lipase (magl) - Google Patents [patents.google.com]
- 2. benthamscience.com [benthamscience.com]
- 3. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Fluorine in Drug Design During 2010-2015 Years: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Validating Monoacylglycerol Lipase Inhibitors in Combatting Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
